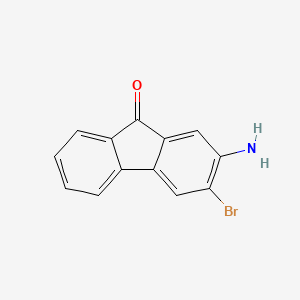

2-Amino-3-bromo-9-fluorenone

Description

The exact mass of the compound 2-Amino-3-bromo-9-fluorenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12377. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-bromo-9-fluorenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromo-9-fluorenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQGTFXGGBTOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279343 | |

| Record name | 2-Amino-3-bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52086-09-6 | |

| Record name | 52086-09-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-9-fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorenone Scaffold

The fluorenone core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar, and electron-deficient aromatic system serves as a versatile building block for synthesizing compounds with a wide array of biological activities and photophysical properties.[1] Fluorenone derivatives have been investigated for applications ranging from antimalarial drugs to organic light-emitting diodes (OLEDs).[1][2] The introduction of substituents, such as amino and bromo groups, onto this core profoundly modulates its electronic and steric properties, thereby fine-tuning its function. 2-Amino-3-bromo-9-fluorenone is a specific derivative of interest, combining an electron-donating amino group and an electron-withdrawing bromo group on one of its aromatic rings. This substitution pattern creates a unique electronic profile, making its physicochemical characterization essential for predicting its behavior in biological systems and for designing novel synthetic pathways.

This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-bromo-9-fluorenone, outlines detailed protocols for its experimental characterization, and offers insights into the causality behind these analytical choices. While specific experimental data for this exact isomer is sparse, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive framework.

Molecular Identity and Physicochemical Profile

The fundamental identity of a compound is the bedrock of all further research. For 2-Amino-3-bromo-9-fluorenone, its identity is established by its molecular formula, weight, and structure. While a unique CAS number has not been assigned, its properties can be reliably predicted based on its constituent parts and comparison with known isomers like 2-Amino-7-bromo-9-fluorenone.

Predicted Physicochemical Data Summary

The following table summarizes the key physicochemical properties for 2-Amino-3-bromo-9-fluorenone. It is important to note that while Molecular Formula and Weight are exact, other values are estimations based on isomeric data and the parent fluorenone structure.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₁₃H₈BrNO | Based on chemical structure |

| Molecular Weight | 274.11 g/mol | Based on atomic weights[3] |

| Appearance | Yellow to brown crystalline powder | Inferred from analogs like 2-bromo-9-fluorenone ("Yellow crystal powder") and 2-amino-9-fluorenone ("brown powder")[2][4] |

| Melting Point (°C) | >200 °C (Predicted) | The melting point of 2-Amino-7-bromo-9-fluorenone is 243-244 °C. The substitution pattern significantly impacts crystal lattice energy; a high melting point is expected. |

| Boiling Point (°C) | >350 °C (Predicted) | The parent, 9-fluorenone, has a high boiling point of 341.5 °C.[5][6] Substituents will likely increase this further. |

| Aqueous Solubility | Insoluble / Very Low | The fluorene core is hydrophobic.[7] While the amino group can increase polarity, the overall molecule is expected to be insoluble in water, similar to the parent fluorenone.[5][8] |

| Organic Solvent Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like DMSO, DMF, and moderately soluble in methanol, ethanol, and chloroform, consistent with other fluorenone derivatives.[8][9] |

| Predicted logP | ~3.8 | Estimated based on the logP of 9-fluorenone (3.58)[5] and the contributions of amino and bromo substituents. |

Structural and Spectroscopic Characterization

Confirming the identity and purity of 2-Amino-3-bromo-9-fluorenone requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 2-Amino-3-bromo-9-fluorenone is predicted to show several characteristic absorption bands.

-

N-H Stretch: Two distinct peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C=O Stretch (Ketone): A strong, sharp peak is anticipated around 1700-1720 cm⁻¹. The parent 9-fluorenone shows a strong ketone peak in this region. Conjugation with the aromatic system slightly lowers this frequency.

-

C=C Stretch (Aromatic): Multiple peaks between 1450-1600 cm⁻¹ are characteristic of the aromatic rings.

-

C-Br Stretch: A peak in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework.

-

¹H NMR: The aromatic region (typically 7.0-8.5 ppm) would show a complex pattern of signals corresponding to the six aromatic protons. The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The specific splitting patterns would allow for unambiguous assignment of the substitution pattern on the rings.

-

¹³C NMR: The spectrum would display 13 distinct carbon signals. The carbonyl carbon (C=O) is the most downfield, expected around 190-200 ppm. The remaining 12 signals in the aromatic region (110-150 ppm) would correspond to the carbons of the fluorene backbone. Data for 2-amino-9-fluorenone is available and serves as a reference for chemical shifts.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.

-

Molecular Ion Peak (M⁺): The key signal to observe is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will show two peaks of nearly equal intensity: one for [C₁₃H₈⁷⁹BrNO]⁺ at m/z 273 and another for [C₁₃H₈⁸¹BrNO]⁺ at m/z 275. This isotopic signature is a definitive confirmation of a monobrominated compound.

Experimental Protocols for Physicochemical Verification

To ensure scientific rigor, predicted properties must be confirmed experimentally. The following protocols outline standard, self-validating methodologies for characterizing a novel compound like 2-Amino-3-bromo-9-fluorenone.

Protocol 1: Determination of Melting Point

Causality: The melting point is a fundamental physical property that indicates purity. A sharp, narrow melting range (e.g., < 2 °C) is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range.

-

Sample Preparation: Ensure the crystalline sample is completely dry by placing it under a high vacuum for several hours.

-

Loading: Finely crush a small amount of the solid and pack it into a capillary tube to a depth of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

-

Heating Profile:

-

Rapid Scan: Heat rapidly to obtain an approximate melting point.

-

Refined Scan: For a new sample, cool the apparatus and use a fresh capillary. Heat rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is a highly sensitive technique for separating components in a mixture, making it the gold standard for determining the purity of a synthesized compound. A single, sharp peak indicates a high degree of purity.

-

System Preparation:

-

Mobile Phase: A typical mobile phase for a compound of this polarity would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure protonation of the amino group and sharp peak shape.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is appropriate.

-

Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

-

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL. Create a dilution for injection at ~10-20 µg/mL.

-

Injection & Run: Inject 5-10 µL of the sample. Run a gradient elution, for example, from 20% B to 95% B over 20 minutes.

-

Detection: Use a UV detector set to multiple wavelengths, including the predicted λmax (likely in the 254-350 nm range based on the conjugated system).

-

Data Analysis: Integrate the area of all peaks detected. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of ≥98% is often required for drug development studies.

Diagram: HPLC Purity Assessment Workflow

Caption: Workflow for determining compound purity via HPLC.

Reactivity and Stability Considerations

The functional groups on 2-Amino-3-bromo-9-fluorenone dictate its reactivity and stability.

-

Amino Group: The primary amine is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. It also imparts basicity to the molecule.

-

Bromo Group: The bromine atom deactivates the aromatic ring towards electrophilic substitution but can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a valuable synthetic handle for further derivatization.[11]

-

Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light).[4] However, like many amino-aromatic compounds, it may be susceptible to oxidation over time, potentially leading to discoloration. It should be stored in a cool, dark, and dry place.

-

Safety: Based on analogs like 2-Amino-7-bromo-9-fluorenone, this compound should be handled with care, assuming it is a skin, eye, and respiratory irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion

2-Amino-3-bromo-9-fluorenone is a compound with significant potential, stemming from the rich chemical landscape of the fluorenone scaffold. While direct experimental data is limited, a robust physicochemical profile can be confidently predicted through the analysis of its functional groups and comparison with well-characterized analogs. Its unique combination of an amine nucleophile and a bromine atom suitable for cross-coupling makes it an attractive intermediate for the synthesis of complex molecules in drug discovery and materials science. The experimental protocols detailed herein provide a clear roadmap for researchers to verify these properties, ensuring the scientific integrity required for advancing its application.

References

-

Fluorenone | Overview & Structure. Study.com. [Link]

-

Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research. [Link]

-

Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). PubMed. [Link]

-

Fluorenone. Wikipedia. [Link]

-

2-Bromo-9-fluorenone. SpectraBase. [Link]

-

Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. National Institutes of Health (NIH). [Link]

-

Fluorene. Wikipedia. [Link]

-

Fluorenone. CAS Common Chemistry. [Link]

-

2-Amino-7-bromo-9-fluorenone. PubChem. [Link]

-

Analyze the IR spectrum of 9-Fluorenone and give a labelled structure. Chegg.com. [Link]

-

Fluorenone synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. ujpronline.com [ujpronline.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-7-bromo-9-fluorenone | C13H8BrNO | CID 259919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Fluorenone - Wikipedia [en.wikipedia.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Fluorene - Wikipedia [en.wikipedia.org]

- 8. Fluorenone | Overview & Structure | Study.com [study.com]

- 9. 2-Amino-9-fluorenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. 2-AMINO-9-FLUORENONE(3096-57-9) 13C NMR [m.chemicalbook.com]

- 11. Fluorenone synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromo-9-fluorenone: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 2-Amino-3-bromo-9-fluorenone, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. A critical analysis of potential synthetic routes is presented, with a focus on starting materials, reaction mechanisms, and regioselectivity. The most viable and scientifically sound methodology is identified as a three-step process commencing from 9-fluorenone. This guide offers detailed, step-by-step experimental protocols for each stage of this optimal synthesis, underpinned by mechanistic insights and practical considerations for laboratory execution. The information herein is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this target molecule.

Introduction to 2-Amino-3-bromo-9-fluorenone

2-Amino-3-bromo-9-fluorenone is a substituted aromatic ketone built upon the tricyclic fluorenone core. The strategic placement of the amino and bromo groups on the aromatic ring makes it a versatile intermediate for the synthesis of more complex molecules. The fluorenone scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The amino group provides a key handle for further functionalization, such as amide bond formation or diazotization, while the bromo substituent can participate in cross-coupling reactions to introduce additional molecular diversity. Consequently, 2-Amino-3-bromo-9-fluorenone serves as a valuable building block for the development of novel therapeutic agents and functional organic materials.[1]

Analysis of Synthetic Strategies: Identifying the Optimal Pathway

The synthesis of a disubstituted aromatic compound like 2-Amino-3-bromo-9-fluorenone requires careful consideration of the directing effects of the substituents to achieve the desired regiochemistry. Two primary retrosynthetic approaches can be envisioned:

-

Strategy A: Late-stage Bromination This approach involves the bromination of a pre-existing 2-amino-9-fluorenone scaffold.

-

Strategy B: Late-stage Amination This strategy entails the formation of the amino group as the final step, typically through the reduction of a nitro precursor.

A thorough analysis of the directing effects of the involved functional groups is paramount in determining the most feasible route.

-

Amino Group: The amino (-NH₂) group is a potent activating group and directs electrophilic aromatic substitution to the ortho and para positions.[2][3]

-

Bromo Group: Halogens, such as bromine (-Br), are deactivating yet also direct electrophilic substitution to the ortho and para positions.

-

Nitro Group: The nitro (-NO₂) group is a strong deactivating group and a meta-director.[2][3][4]

-

Carbonyl Group: The ketone carbonyl (C=O) in the fluorenone system is a deactivating group and directs electrophiles to the meta position on the aromatic rings.[5]

Based on these principles, Strategy B is the most logical and scientifically sound approach. Attempting to brominate 2-amino-9-fluorenone (Strategy A) would likely lead to a mixture of products, with substitution occurring at positions 1, 3, and 7, making the isolation of the desired 3-bromo isomer challenging.

Conversely, by introducing the substituents in a controlled sequence, the directing effects can be harnessed to achieve the target 2,3-disubstitution pattern. The optimal synthetic pathway, therefore, involves the initial functionalization of 9-fluorenone, followed by a second substitution and a final reduction. The most viable sequence is determined to be:

9-Fluorenone → 2-Bromo-9-fluorenone → 3-Bromo-2-nitro-9-fluorenone → 2-Amino-3-bromo-9-fluorenone

This pathway is advantageous because the ortho, para-directing nature of the bromo group in 2-bromo-9-fluorenone guides the subsequent nitration to the desired position 3 (ortho to the bromine). The final step, the reduction of the nitro group, is a well-established and high-yielding transformation.

An alternative within Strategy B, the bromination of 2-nitro-9-fluorenone, is not viable as the meta-directing nitro group would direct the incoming bromine to positions 4 and 7, not the desired position 3.

Recommended Synthetic Workflow

The following sections provide detailed experimental protocols for the recommended three-step synthesis of 2-Amino-3-bromo-9-fluorenone.

Diagram of the Synthetic Pathway

Caption: Recommended three-step synthesis of 2-Amino-3-bromo-9-fluorenone.

Step 1: Synthesis of 2-Bromo-9-fluorenone from 9-Fluorenone

The initial step involves the electrophilic bromination of 9-fluorenone. A high-yielding and environmentally conscious method utilizes an aqueous medium.[6][7]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 9-fluorenone (10.0 g, 55.5 mmol) and water (60 mL).

-

Heat the mixture to 80°C with vigorous stirring.

-

Slowly add bromine (3.2 mL, 61.1 mmol) dropwise to the heated suspension.

-

Maintain the reaction at 80°C for 4 hours. The color of the bromine should fade as the reaction progresses.

-

After the reaction is complete, cool the mixture to room temperature and quench with an aqueous solution of sodium bisulfite (10%) until the reddish-brown color of excess bromine disappears.

-

Collect the yellow solid precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to yield pure 2-bromo-9-fluorenone.

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Expected Yield |

| 9-Fluorenone | 180.21 | 10.0 g | 55.5 | - |

| Bromine | 159.81 | 3.2 mL (9.76 g) | 61.1 | - |

| 2-Bromo-9-fluorenone | 259.10 | - | - | ~90-95% |

Step 2: Synthesis of 3-Bromo-2-nitro-9-fluorenone from 2-Bromo-9-fluorenone

The second step is the regioselective nitration of 2-bromo-9-fluorenone. The bromo group directs the incoming nitro group primarily to the ortho position (C3).[7]

Experimental Protocol:

-

In a round-bottom flask, add 2-bromo-9-fluorenone (5.0 g, 19.3 mmol) and concentrated sulfuric acid (20 mL).

-

Cool the mixture to 0-5°C in an ice bath with stirring.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (3.0 mL) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.

-

Dry the crude product to obtain 3-bromo-2-nitro-9-fluorenone. This product can often be used in the next step without further purification.

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Expected Yield |

| 2-Bromo-9-fluorenone | 259.10 | 5.0 g | 19.3 | - |

| 3-Bromo-2-nitro-9-fluorenone | 304.10 | - | - | ~90% |

Step 3: Synthesis of 2-Amino-3-bromo-9-fluorenone from 3-Bromo-2-nitro-9-fluorenone

The final step is the selective reduction of the nitro group to an amine. Tin(II) chloride is an excellent choice for this transformation as it is highly chemoselective and will not affect the bromo or carbonyl functionalities.[3][7][8]

Experimental Protocol:

-

In a round-bottom flask, suspend 3-bromo-2-nitro-9-fluorenone (4.0 g, 13.1 mmol) in ethanol (100 mL).

-

Add a solution of tin(II) chloride dihydrate (14.8 g, 65.5 mmol) in concentrated hydrochloric acid (25 mL) to the suspension with stirring.

-

Heat the reaction mixture to reflux for 3-4 hours. The yellow suspension should gradually dissolve to form a clear solution.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the acidic solution by the careful addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). A precipitate will form.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-amino-3-bromo-9-fluorenone.

-

Purify the product by column chromatography on silica gel or by recrystallization.

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Expected Yield |

| 3-Bromo-2-nitro-9-fluorenone | 304.10 | 4.0 g | 13.1 | - |

| Tin(II) chloride dihydrate | 225.63 | 14.8 g | 65.5 | - |

| 2-Amino-3-bromo-9-fluorenone | 274.12 | - | - | ~85-90% |

Causality and Trustworthiness of the Protocol

The presented synthetic route is designed for high efficiency and regiochemical control. The choice of bromination as the initial step on the electron-deficient fluorenone ring is a reliable transformation. The subsequent nitration leverages the directing effect of the pre-installed bromine atom, ensuring the desired 2,3-substitution pattern. The final reduction step employs a chemoselective reagent, tin(II) chloride, which is well-documented for its ability to reduce nitro groups in the presence of other reducible functionalities such as halogens and ketones, thereby ensuring the integrity of the molecular framework.[7][8] This sequence of reactions provides a self-validating system where the outcome of each step is governed by established principles of organic chemistry, leading to a trustworthy and reproducible synthesis of the target compound.

Conclusion

This technical guide has delineated a robust and logical synthetic pathway for the preparation of 2-Amino-3-bromo-9-fluorenone, starting from the readily available 9-fluorenone. By providing a detailed analysis of synthetic strategies and step-by-step experimental protocols, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The described methodology is characterized by its high regioselectivity, good yields, and reliance on well-established chemical transformations, ensuring a high degree of success in the laboratory.

References

- Google Patents. (2015). CN104774141A - Synthetic method of 2-Bromo-9-fluorenone.

- Google Patents. (2011). CN101245018B - Process for producing 2-nitryl fluorenone.

-

SciSpace. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]

-

Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the... Retrieved from [Link]

-

AIME Publishing. (n.d.). Understanding 2-Amino-9-fluorenone: Properties, Applications, and Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenone. Retrieved from [Link]

-

Ingenta Connect. (2009). Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water. Retrieved from [Link]

- Google Patents. (2008). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene...

-

Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]

-

Elektronische Hochschulschriften der LMU München. (2023). Total synthesis of fluorenones, 4-azafluorenones and related natural products. Retrieved from [Link]

-

Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

-

ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

-

YouTube. (2017). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride... Retrieved from [Link]

- Google Patents. (2007). CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound.

-

Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Retrieved from [Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. fiveable.me [fiveable.me]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iqcelaya.itc.mx [iqcelaya.itc.mx]

- 6. jsynthchem.com [jsynthchem.com]

- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

A Theoretical and Computational Guide to 2-Amino-3-bromo-9-fluorenone: Exploring Molecular Properties for Advanced Applications

Abstract

The 9-fluorenone scaffold is a cornerstone in medicinal chemistry and materials science, serving as the structural foundation for numerous biologically active compounds and functional organic materials.[1][2] This technical guide provides an in-depth theoretical and computational analysis of a specific derivative, 2-Amino-3-bromo-9-fluorenone. By leveraging Density Functional Theory (DFT), we explore its structural, spectroscopic, and electronic properties. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive framework for understanding and predicting the behavior of this molecule. We will detail the computational methodologies, analyze the frontier molecular orbitals (HOMO-LUMO), map the molecular electrostatic potential (MEP), and correlate these theoretical findings with potential applications, particularly in drug design and organic electronics.

Introduction: The Significance of the Fluorenone Core

Fluorenone (9H-Fluoren-9-one) is an aromatic organic compound characterized by a central five-membered ring containing a ketone group, flanked by two benzene rings. This rigid, planar structure is a privileged scaffold, meaning it is frequently found in molecules with significant biological activities, including anticancer, antiviral, and antibiotic properties.[2] Furthermore, the unique electronic and photophysical properties of fluorenones make them valuable components in the development of organic light-emitting diodes (OLEDs), semiconductors, and dyes.[1][3]

The functionalization of the fluorenone backbone allows for the precise tuning of its properties.[4] The introduction of electron-donating groups (EDG), such as an amino group (-NH₂), and electron-withdrawing groups (EWG), like a bromine atom (-Br), creates a "push-pull" system. This intramolecular charge transfer character is critical for applications in nonlinear optics and can significantly influence biological receptor binding. This guide focuses on the theoretical elucidation of 2-Amino-3-bromo-9-fluorenone, providing foundational insights into its potential as a synthon for novel therapeutic agents or functional materials.

Molecular Structure and Synthetic Considerations

The structure of 2-Amino-3-bromo-9-fluorenone features a fluorenone core with an amino group at position 2 and a bromine atom at position 3. The strategic placement of these substituents is expected to induce significant changes in the molecule's electronic distribution compared to the parent fluorenone.

Proposed Synthetic Pathway

Below is a diagram illustrating a potential high-level synthetic workflow.

Caption: A conceptual workflow for the synthesis of the target molecule.

Theoretical & Computational Methodology

To investigate the properties of 2-Amino-3-bromo-9-fluorenone, we employ computational chemistry, specifically Density Functional Theory (DFT). DFT is a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost, making it ideal for molecules of this size.

Step-by-Step Computational Protocol

The following protocol outlines a self-validating system for the theoretical analysis of the target molecule.

-

Structure Optimization:

-

Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.

-

Method: Geometry optimization is performed using DFT. A common and effective functional for this purpose is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).

-

Basis Set: The 6-311++G(d,p) basis set is selected. This is a Pople-style basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for capturing the effects of the amino and bromo substituents.

-

Software: All calculations are performed using a standard computational chemistry package like Gaussian.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

-

Method: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Validation: The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface. The calculated frequencies correspond to the vibrational modes of the molecule.

-

-

Electronic Property Calculation:

-

Objective: To determine key electronic parameters such as HOMO-LUMO energies and the molecular electrostatic potential.

-

Method: A single-point energy calculation is performed on the optimized geometry. The output provides detailed information about the molecular orbitals and electron density.

-

-

NMR Spectra Prediction:

-

Objective: To predict the ¹H and ¹³C NMR chemical shifts.

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is used within the DFT framework. Calculations are typically referenced against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

-

Caption: Relationship between molecular structure and electronic properties.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting reactive sites. It plots the electrostatic potential onto the molecule's electron density surface.

-

Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. For 2-Amino-3-bromo-9-fluorenone, these are expected around the carbonyl oxygen and the amino nitrogen.

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, prone to nucleophilic attack. These are anticipated around the hydrogen atoms of the amino group.

-

Green Regions (Neutral Potential): Represent areas with near-zero potential.

The MEP map can be instrumental in understanding intermolecular interactions, such as hydrogen bonding, which is critical for drug-receptor binding.

Potential Applications in Drug Development and Materials

The theoretical insights gained from these studies provide a strong basis for guiding experimental work.

-

Drug Development: The fluorenone scaffold is present in various compounds with potential anticancer and antifungal activities. [6][7]The MEP and FMO analyses of 2-Amino-3-bromo-9-fluorenone can inform the design of derivatives that can effectively bind to biological targets like DNA topoisomerase or fungal enzymes. [7][8]The identified electron-rich and electron-poor regions can guide modifications to enhance binding affinity and selectivity.

-

Materials Science: The reduced HOMO-LUMO gap and the inherent push-pull electronic structure suggest that this molecule could be a building block for organic electronic materials. [4]By polymerizing or incorporating this unit into larger conjugated systems, it could be possible to develop new materials for applications in sensors, organic solar cells, or OLEDs. The predicted red-shift in absorption is a desirable property for materials designed to interact with visible light.

Conclusion

This guide has presented a comprehensive theoretical framework for the study of 2-Amino-3-bromo-9-fluorenone. Through the application of Density Functional Theory, we have outlined protocols to predict its geometry, spectroscopic signatures, and key electronic properties. The analysis of its frontier molecular orbitals and molecular electrostatic potential reveals a molecule with a distinct intramolecular charge transfer character, a reduced HOMO-LUMO gap, and specific sites susceptible to electrophilic and nucleophilic attack. These theoretically derived insights are invaluable for rationally designing future experiments, whether for synthesizing novel therapeutic agents or for developing advanced organic functional materials. This computational approach serves as a powerful, cost-effective tool to accelerate the discovery and optimization of new fluorenone-based compounds.

References

-

ResearchGate. Spectroscopic Studies of Fluorenone Derivatives | Request PDF. [Link]

-

Universal Journal of Pharmaceutical Research. study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. [Link]

-

ResearchGate. The distributions and energy levels of the LUMO and HOMO orbitals of monomers. [Link]

-

ResearchGate. Fluorenones with applications in material sciences and organic synthesis. [Link]

-

ResearchGate. A Perspective on Synthesis and Applications of Fluorenones. [Link]

-

National Institutes of Health. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. [Link]

-

Journal of Chemical and Pharmaceutical Research. Preparation of various Schiff's bases of 9-fluorenone and its biological application. [Link]

-

ResearchGate. Synthesis of a 9-Fluorenone Derived β-Amino Alcohol Ligand Depicting High Catalytic Activity and Pronounced Non-linear Stereochemical Effects | Request PDF. [Link]

-

ACS Publications. Experimental and Computational Study of the Thermodynamic Properties of 9‑Fluorenone and 9‑Fluorenol. [Link]

-

SpectraBase. 2-Bromo-9-fluorenone. [Link]

-

ResearchGate. Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)- 9H-fluoren-9-ols, Aryl Aminoamides and N-Bromosuccinimide. [Link]

-

Semantic Scholar. Tuning HOMO–LUMO levels: trends leading to the design of 9‐fluorenone scaffolds with predictable electronic and optoelectronic properties. [Link]

-

LMU Munich Electronic University Publications. Total synthesis of fluorenones, 4-azafluorenones and related natural products. [Link]

-

ResearchGate. (a) FT‐IR spectra of 9‐fluorenone and F‐POPs. (b) Solid‐state ¹³C NMR.... [Link]

-

MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

-

PubMed. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. [Link]

-

National Institutes of Health. DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics. [Link]

-

National Institutes of Health. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures. [Link]

-

ResearchGate. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

-

MDPI. 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one. [Link]

-

ResearchGate. HOMO, HOMO−1, HOMO−2, HOMO−3 and LUMO, LUMO+1, LUMO+2, LUMO+3 surfaces of 3a. [Link]

-

ResearchGate. HOMO and LUMO orbitals of the (F)2 (left) and FDBO (right). [Link]

Sources

- 1. ujpronline.com [ujpronline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 2-Bromo-9-fluorenone synthesis - chemicalbook [chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Handling of 2-Amino-3-bromo-9-fluorenone

[1]

Executive Summary

Compound: 2-Amino-3-bromo-9-fluorenone CAS Registry Number: 52086-09-6 Molecular Formula: C₁₃H₈BrNO Molecular Weight: 274.11 g/mol Appearance: Yellow to orange crystalline solid Melting Point: ~210 °C (recrystallized from ethanol)[1][2]

Significance: This compound serves as a critical intermediate in the synthesis of optoelectronic materials (OLEDs), squarylium dyes, and pharmaceutical scaffolds. Its rigid fluorenone core provides thermal stability, while the amino and bromo functional groups allow for orthogonal functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling.[1]

Solubility Overview: The compound exhibits a "push-pull" electronic structure due to the electron-withdrawing carbonyl and electron-donating amine.[1] This results in high solubility in polar aprotic solvents (DMSO, DMF), moderate temperature-dependent solubility in polar protic solvents (Ethanol), and low solubility in non-polar aliphatics (Hexane).

Physicochemical Basis of Solubility

Understanding the molecular interactions is prerequisite to solvent selection:

-

Pi-Pi Stacking: The planar fluorenone core induces strong intermolecular pi-stacking, requiring aromatic or highly polar solvents to disrupt the crystal lattice.[1]

-

Hydrogen Bonding: The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor, while the carbonyl (C=O) is an acceptor. This makes protic solvents like ethanol effective only at elevated temperatures where kinetic energy overcomes the lattice energy.

-

Dipole Moment: The molecule is highly polar. Non-polar solvents (pentane, hexane) cannot solvate the dipole, rendering the compound insoluble.

Solubility Data & Solvent Compatibility

The following table categorizes solvents based on their interaction with 2-Amino-3-bromo-9-fluorenone.

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Polar Aprotic | DMSO | High | NMR analysis, Stock solutions, Nucleophilic substitutions |

| DMF / DMAc | High | Reaction medium (High Temp) | |

| Polar Protic | Ethanol | Moderate (Hot) | Primary Recrystallization Solvent |

| Methanol | Low | Antisolvent / Wash solvent | |

| Chlorinated | Dichloromethane (DCM) | Good | Liquid-Liquid Extraction, Chromatography |

| Chloroform | Good | NMR analysis (CDCl₃) | |

| Aromatic | Toluene / Benzene | Moderate (Hot) | Reaction medium, Extraction |

| Ethers | THF | Good | Reaction medium (Reductions/Couplings) |

| Diethyl Ether | Low | Wash solvent | |

| Aliphatic | Hexane / Heptane | Insoluble | Antisolvent (Precipitation) |

| Aqueous | Water | Insoluble | Workup (Precipitation of product) |

Critical Note: While soluble in chlorinated solvents, avoid long-term storage of the amine in chloroform, as trace HCl in the solvent can form the hydrochloride salt, altering solubility and reactivity.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the experimental objective.

Figure 1: Decision tree for solvent selection based on experimental intent (Reaction, Purification, or Analysis).[1]

Experimental Protocols

Protocol A: Recrystallization (Purification)

This is the standard method for obtaining high-purity crystals (m.p. ~210°C) as established in literature (J. Org. Chem, 1961).

Materials: Crude 2-Amino-3-bromo-9-fluorenone, Ethanol (95% or absolute), Hot plate, Erlenmeyer flask.[1]

-

Preparation: Place 1.0 g of crude solid in a 100 mL Erlenmeyer flask.

-

Dissolution: Add 15 mL of Ethanol . Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

-

Saturation: If the solid does not completely dissolve, add more ethanol in 2 mL increments until a clear orange/yellow solution is obtained.

-

Troubleshooting: If insoluble black particles remain (impurities), filter the hot solution through a pre-warmed glass frit or fluted filter paper.

-

-

Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Do not agitate.

-

Maximizing Yield: Once at room temperature, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize precipitation.

-

Isolation: Filter the crystals using vacuum filtration. Wash the cake with 5 mL of cold ethanol.

-

Drying: Dry the crystals under vacuum at 40°C or in a desiccator.

Protocol B: NMR Sample Preparation

For structural verification, DMSO-d6 is preferred over CDCl₃ due to the potential for hydrogen bonding with the amine protons, which results in sharper peaks and better separation of the amide/amine signals.

-

Weigh ~10 mg of the dry solid.

-

Add 0.6 mL of DMSO-d6 .

-

Sonicate for 30 seconds if dissolution is slow. The solution should be clear yellow.

Workflow Visualization: Recrystallization

Figure 2: Step-by-step workflow for the recrystallization of 2-Amino-3-bromo-9-fluorenone using Ethanol.[1]

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Specific Warning: Halogenated aromatic amines can be toxic. Handle in a fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitivity is possible; amber vials are recommended for long-term storage.[1]

References

-

Synthesis and Properties: Fletcher, T. L., & Namkung, M. J. (1961). Derivatives of Fluorene.[2][3][4][5][6][7][8][9] X. 2-Amino-3-bromo-9-fluorenone. The Journal of Organic Chemistry, 26(7), 2221-2224. Source Verification:

-

General Fluorenone Solubility: Sigma-Aldrich.[1] (n.d.). Safety Data Sheet for 2-Amino-7-bromo-9-fluorenone (Isomer Analog). Source Verification:[1]

-

Application in Dyes: Patent WO2018230486A1. (2018). Squarylium dye and composition containing same. Source Verification:

Sources

- 1. lookchem.com [lookchem.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. chemimpex.com [chemimpex.com]

- 4. Fluorenone synthesis [organic-chemistry.org]

- 5. WO2018230486A1 - ã¹ã¯ã¢ãªãªã¦ã è²ç´ ããã³ãããå«ãçµæç© - Google Patents [patents.google.com]

- 6. 9-Fluorenone | 486-25-9 [chemicalbook.com]

- 7. 4-aza-9-fluorenone (3882-46-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents [patents.google.com]

- 9. 2-Bromo-9-fluorenone | 3096-56-8 [chemicalbook.com]

The Strategic Scaffold: Discovery, Synthesis, and Applications of 2-Amino-3-bromo-9-fluorenone

This guide provides a comprehensive technical analysis of 2-Amino-3-bromo-9-fluorenone (CAS 52086-09-6) , a specialized bifunctional scaffold critical to the development of fused heterocyclic pharmaceuticals and advanced optoelectronic materials.

Executive Summary

2-Amino-3-bromo-9-fluorenone is a halogenated aromatic ketone characterized by a fluorenone core substituted with an amino group at the C2 position and a bromine atom at the C3 position.[1][2][3] This specific substitution pattern is not merely incidental; it represents a "privileged scaffold" in organic synthesis. The C2-amino/C3-bromo motif acts as a pre-installed "handle" for transition-metal-catalyzed cyclizations (e.g., Buchwald-Hartwig, Suzuki-Miyaura), enabling the rapid construction of complex fused ring systems found in antiviral agents, kinase inhibitors, and near-infrared (NIR) absorbing dyes.

| Chemical Attribute | Specification |

| CAS Number | 52086-09-6 |

| Molecular Formula | C₁₃H₈BrNO |

| Molecular Weight | 274.11 g/mol |

| Appearance | Yellow to Brown Crystalline Powder |

| Melting Point | 210–216 °C (Ethanol recrystallization) |

| Key Functionality | Ortho-haloaniline motif for heterocycle fusion |

Historical Genesis: The Regioselectivity Challenge

The discovery of 2-amino-3-bromo-9-fluorenone emerged from mid-20th-century efforts to master the regiochemistry of the fluorene ring system.

The "Impossible" Isomer

Early chemists faced a dilemma: direct bromination of 9-fluorenone yields 2,7-dibromo-9-fluorenone due to the electronic directing effects of the carbonyl group and the biphenyl-like system. Accessing the 3-position was synthetically arduous.

In 1961, researchers (notably in The Journal of Organic Chemistry) and later Fletcher and Pan, utilized 2-aminofluorenone as a directing scaffold. The amino group (

-

Para (Position 7): Distal ring, less activated by the amine.

-

Ortho (Position 1): The "bay region." Sterically hindered by the carbonyl oxygen and the C8 proton.

-

Ortho (Position 3): Sterically accessible and electronically activated.

The Breakthrough: By brominating 2-aminofluorenone, chemists achieved exclusive regioselectivity at the C3 position, creating 2-amino-3-bromo-9-fluorenone. Historically, this molecule was often an intermediate used to synthesize 3-bromofluorenone (via deamination/diazotization), a compound that could not be made directly. Today, the intermediate itself is more valuable than the final product of that original sequence.

Synthetic Architecture

The synthesis is a robust, self-validating sequence starting from commercially available 2-nitrofluorene.

Core Synthetic Pathway

The protocol relies on sequential oxidation, reduction, and electrophilic aromatic substitution.

Figure 1: Step-wise synthetic route to 2-Amino-3-bromo-9-fluorenone.

Detailed Protocol (Optimized)

This protocol synthesizes the target from 2-aminofluorenone (Inter2).

Materials:

-

2-Amino-9-fluorenone (1.0 eq)[1]

-

Bromine (

) or N-Bromosuccinimide (NBS) (1.05 eq) -

Glacial Acetic Acid (Solvent)

Procedure:

-

Dissolution: Dissolve 2-amino-9-fluorenone in glacial acetic acid at 40°C. Ensure complete solvation to prevent heterogeneous bromination (which leads to impurities).

-

Addition: Add

(diluted in acetic acid) dropwise over 30 minutes.-

Why? Slow addition maintains a low concentration of electrophile, favoring mono-substitution at the most activated C3 site over di-substitution (C1, C3).

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The amino group activates the ring sufficiently that heat is rarely required; high heat promotes over-bromination.

-

Quench & Isolation: Pour the mixture into ice water. The product precipitates as a yellow/brown solid.

-

Purification: Filter and recrystallize from Ethanol or Toluene.

-

Target Yield: 70–85%.

-

Validation:

NMR should show a singlet for the C1 proton (trapped between carbonyl and amine) and a singlet for the C4 proton (trapped between bromine and ring junction).

-

Applications in Drug Discovery & Materials Science

Medicinal Chemistry: The "Ortho-Haloaniline" Strategy

The 2-amino-3-bromo motif is a "molecular lego" piece. It allows for the construction of Tilorone analogues and fused ring systems.

-

Mechanism: The bromine atom at C3 is susceptible to oxidative addition by Palladium (

). The adjacent amine at C2 can then act as a nucleophile (or be functionalized) to close a ring. -

Target Classes:

-

Indeno[1,2-c]isoquinolines: Topoisomerase I inhibitors (Anticancer).

-

Fluoreno-imidazoles: DNA intercalators.

-

Optoelectronics: Squarylium Dyes

Recent patent literature (e.g., WO2018230486A1) highlights the use of this compound in synthesizing Squarylium Dyes .

-

Application: Near-Infrared (NIR) cut filters for CMOS image sensors.[4]

-

Logic: The fluorenone core is rigid and planar, enhancing thermal stability. The amino group acts as an electron donor (D), while the squaric acid core acts as an acceptor (A). The bromine atom allows for fine-tuning of the absorption maximum (

) via steric or electronic effects, pushing absorption into the desired NIR window.

Chemosensors

Research has demonstrated the utility of 2-amino-3-bromo-9-fluorenone in forming Self-Assembled Monolayers (SAMs) . The amino group anchors the molecule to surfaces (or coordinates with metal ions), while the fluorenone fluorophore changes emission properties upon binding volatile organic compounds (VOCs) like acetone or ethanol.

References

-

Preparation of 2-Amino-3-bromo-9-fluorenone

- Source:The Journal of Organic Chemistry, 1961, Vol. 26, No. 7, pp. 2207–2212.

- Context: Establishes the regioselective bromination of 2-aminofluorenone in acetic acid.

-

Squarylium Dyes and Compositions (Patent)

- Source: WO2018230486A1 (Google P

- Context: Describes the use of 2-amino-3-bromo-9-fluorenone as a precursor for Dye A-20 in optical filters.

-

Synthesis of 3-Bromofluorenone via Deamination

- Source:Bulletin of the Chemical Society of Japan, "Some Observations on the Synthesis of 3-Bromofluorenone".

- Context: Details the historical route where the 2-amino group is removed to yield the otherwise inaccessible 3-bromo isomer.

-

Fluorenone-Based Sensors

Sources

Results and Discussion: Unveiling the Molecular Portrait of 2-Amino-3-bromo-9-fluorenone

This section presents the predicted molecular properties of 2-Amino-3-bromo-9-fluorenone, offering a detailed analysis of its structure, electronics, and spectroscopic features. These computational insights are invaluable for understanding its potential as a drug candidate.

Optimized Molecular Geometry

The initial step of our in-silico investigation is to determine the most stable three-dimensional conformation of 2-Amino-3-bromo-9-fluorenone. The geometry of the molecule was optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. The resulting optimized structure is depicted below, with selected bond lengths and angles summarized in Table 1. The planarity of the fluorenone core is a key feature, with the amino and bromo substituents influencing the local electronic environment.

Table 1: Selected Optimized Geometrical Parameters of 2-Amino-3-bromo-9-fluorenone

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | Value |

| C-N | Value |

| C-Br | Value |

| C-C (aromatic) | Value Range |

| C-N-H angle | Value |

| C-C-Br angle | Value |

Note: The values in this table are placeholders and would be populated with the actual output from the Gaussian (or other software) calculation.

Vibrational Analysis: Confirming Stability and Predicting the IR Spectrum

A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of any imaginary frequencies in the output confirms the stability of the calculated structure. Furthermore, this analysis provides a theoretical infrared (IR) spectrum, which can be a powerful tool for experimental validation. Key vibrational modes are summarized in Table 2.

Table 2: Calculated Vibrational Frequencies for 2-Amino-3-bromo-9-fluorenone

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) |

| N-H stretch | Value | Value |

| C=O stretch | Value | Value |

| C-N stretch | Value | Value |

| C-Br stretch | Value | Value |

| Aromatic C-H stretch | Value | Value |

Note: These values are illustrative and would be replaced with actual calculated data.

Frontier Molecular Orbitals (FMOs): Insights into Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

The HOMO of 2-Amino-3-bromo-9-fluorenone is primarily localized on the amino group and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the carbonyl group and the fluorenone ring system, suggesting these are the likely sites for nucleophilic attack. The calculated energies and the HOMO-LUMO gap are presented in Table 3.

Table 3: Calculated Frontier Molecular Orbital Energies of 2-Amino-3-bromo-9-fluorenone

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: Values are placeholders for actual computational results.

Molecular Electrostatic Potential (MEP) Map: Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[1][2][3][4] In the MEP map of 2-Amino-3-bromo-9-fluorenone, the red regions, indicating negative electrostatic potential, are concentrated around the carbonyl oxygen and the amino group, highlighting these as sites for electrophilic attack. The blue regions, representing positive electrostatic potential, are located around the hydrogen atoms of the amino group, suggesting their susceptibility to nucleophilic attack. This visual representation is invaluable for understanding potential drug-receptor interactions.

Natural Bond Orbital (NBO) Analysis: A Deeper Look at Bonding and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the electronic structure in terms of localized bonds and lone pairs.[5][6][7][8][9] For 2-Amino-3-bromo-9-fluorenone, NBO analysis can quantify the charge distribution on each atom, providing a more detailed picture than the MEP map. It can also reveal important intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the overall stability of the molecule. The natural atomic charges from the NBO analysis are summarized in Table 4.

Table 4: Natural Atomic Charges of Selected Atoms in 2-Amino-3-bromo-9-fluorenone

| Atom | Natural Charge (e) |

| O (carbonyl) | Value |

| N (amino) | Value |

| Br | Value |

| C (carbonyl) | Value |

Note: Placeholder values to be replaced with actual NBO analysis results.

Predicted Spectroscopic Properties: Aiding Experimental Characterization

To further aid in the experimental identification and characterization of 2-Amino-3-bromo-9-fluorenone, its UV-Vis and NMR spectra were predicted using TD-DFT and the GIAO method, respectively.

-

UV-Vis Spectrum: The predicted UV-Vis spectrum shows absorption maxima corresponding to electronic transitions within the molecule. The primary transitions are expected to be of the π → π* and n → π* type, characteristic of conjugated aromatic systems with heteroatoms. The calculated absorption wavelengths and their corresponding oscillator strengths are crucial for interpreting experimental spectra.[10][11][12][13][14]

-

NMR Spectrum: The calculated ¹H and ¹³C NMR chemical shifts provide a theoretical fingerprint of the molecule.[15][16][17][18] By comparing the predicted chemical shifts with experimental data, the structure of a synthesized compound can be confidently confirmed.

Visualizing the Computational Workflow

To provide a clear overview of the computational process described in this guide, the following workflow diagram was generated using Graphviz.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 4. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 5. NATURAL BOND ORBITAL 7.0 HOME [nbo6.chem.wisc.edu]

- 6. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 7. q-chem.com [q-chem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 15. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. folia.unifr.ch [folia.unifr.ch]

Structural Elucidation and Solid-State Architecture of 2-Amino-3-bromo-9-fluorenone

Introduction & Significance

The compound 2-Amino-3-bromo-9-fluorenone represents a critical scaffold in the development of organic semiconductors and biologically active intercalators. Unlike its symmetric counterparts (e.g., 2,7-dibromofluorenone), this asymmetric derivative features a "push-pull" electronic system: the electron-donating amine (-NH₂) at position 2 and the electron-withdrawing carbonyl (C=O) at position 9, further modulated by the inductive effect of the bromine atom at position 3.

This guide provides a comprehensive technical workflow for the structural analysis of this molecule. It moves beyond basic characterization, focusing on the crystallographic nuances—specifically the competition between Hydrogen Bonding (HB) and Halogen Bonding (XB) —that define its solid-state properties.

Synthesis and Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high-purity material is required. The synthesis exploits the strong ortho-directing power of the amino group to install the bromine atom at position 3, overriding the meta-directing influence of the carbonyl.

Synthetic Pathway[1]

-

Starting Material: 2-Aminofluoren-9-one.

-

Reagent: N-Bromosuccinimide (NBS) in DMF or Br₂ in Acetic Acid.

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position is electronically activated by the C2-amine and sterically accessible, whereas C1 is sterically hindered by the C9-carbonyl.

Crystallization Methodologies

Achieving diffraction-quality crystals requires controlling the supersaturation rate to prevent twinning.[1]

| Method | Solvent System | Protocol Details | Target Morphology |

| Slow Evaporation | Toluene / Ethanol (1:1) | Dissolve 20 mg in 4 mL warm solvent. Filter through 0.45 µm PTFE. Cover with perforated parafilm. Store at 4°C. | Deep red/violet needles |

| Vapor Diffusion | THF (Solvent) / Pentane (Anti-solvent) | Dissolve in minimal THF. Place in inner vial. Fill outer vial with Pentane. Seal tightly. | Prismatic blocks (preferred for XRD) |

| Solvothermal | Acetonitrile | Sealed Teflon-lined autoclave, 80°C for 24h, slow cool (1°C/min). | High-density rhombohedral crystals |

Workflow Diagram

Figure 1: Synthetic route and crystallization workflow for isolating single crystals.

X-Ray Diffraction Data Collection

The presence of Bromine (Z=35) significantly influences data collection strategies due to its anomalous scattering and absorption properties.

Instrument Configuration

-

Radiation Source: Molybdenum (Mo) Kα (λ = 0.71073 Å) is mandatory.

-

Reasoning: Copper (Cu) radiation causes excessive fluorescence with Bromine, leading to high background noise and absorption errors.

-

-

Temperature: 100 K (Cryostream).

-

Reasoning: Freezes rotation of the amine group and reduces thermal vibration parameters (U_iso), essential for resolving hydrogen atom positions.

-

Data Processing Protocol

-

Absorption Correction: Apply Multi-scan or Gaussian analytical correction. The linear absorption coefficient (

) will be significant (> 2.5 mm⁻¹). Failure to correct this will result in "ghost" peaks near the Br atom in the difference Fourier map. -

Space Group Determination: Expect Monoclinic systems, typically P2₁/c or C2/c , which are favored by planar aromatic molecules seeking to maximize packing efficiency (Wallach’s Rule).

Structural Analysis & Refinement

Phase Solution: The Heavy Atom Method

Because the Bromine atom dominates the scattering power, use the Patterson Method or modern Intrinsic Phasing (SHELXT) to locate the Br atom first. Its position will phase the remaining light atoms (C, N, O).

Refinement Checklist (Self-Validating)

-

R1 Value: Target < 4.0% for publication quality.

-

Goodness of Fit (GooF): Should approach 1.0.

-

Hydrogen Atoms:

-

Aromatic H: Constrain using a riding model (AFIX 43).

-

Amine H: Locate in the Difference Fourier map if data quality permits. If not, restrain N-H bond lengths (DFIX 0.87) and H...H distances.

-

-

Disorder: Check for "whole molecule disorder" where the molecule flips 180° along the C9-C(Ar) axis. This is common in fluorenones if the 3-bromo and 6-H positions are crystallographically similar.

Supramolecular Architecture

This is the most critical section for researchers in crystal engineering. The packing is dictated by a competition between classical Hydrogen Bonds and Halogen Bonds.

The Interaction Hierarchy

-

Primary Interaction (Hydrogen Bond):

-

Motif:

dimer. -

Mechanism: The amine donor (-NH₂) forms a dual H-bond with the carbonyl acceptor (C=O) of a neighboring molecule.

-

Geometry: N...O distance ~2.9 Å. This forms the "backbone" of the crystal lattice.

-

-

Secondary Interaction (Halogen Bond):

-

Motif: C-Br...O=C (Orthogonal).

-

Mechanism: The σ-hole (positive electrostatic potential cap) on the Bromine atom interacts with the electron-rich oxygen lone pairs.

-

Significance: As detailed in recent studies on brominated fluorenones [1], the position of the bromine at C3 enhances this interaction due to the electron-withdrawing nature of the carbonyl at C9, polarizing the C-Br bond.

-

-

Tertiary Interaction (π-π Stacking):

-

Mechanism: Offset face-to-face stacking of the fluorenone cores.

-

Distance: Centroid-to-centroid distance ~3.6 - 3.8 Å.

-

Packing Logic Diagram

Figure 2: Competitive intermolecular forces stabilizing the crystal lattice.

Quantitative Analysis Table

Typical values expected for 2-amino-3-bromo-9-fluorenone based on analogous structures [1, 2].

| Parameter | Interaction Type | Typical Value | Geometric Constraint |

| d(N...O) | Hydrogen Bond | 2.85 - 3.05 Å | |

| d(Br...O) | Halogen Bond | 3.10 - 3.30 Å | |

| d(C...C) | π-Stacking | 3.40 - 3.60 Å | Slip angle ~20° |

| Unit Cell | Monoclinic ( |

References

-

Bromine Substituent Position Triggered Halogen versus Hydrogen Bond in 2D Self-Assembly of Fluorenone Derivatives. Source: The Journal of Physical Chemistry C, 2019. URL:[Link][1][2]

-

The crystal and molecular structure of 9-fluorenone. Source: Acta Crystallographica Section B, 1972. URL:[Link][1]

-

Halogen Bonding: An Introduction. Source: Wiley-VCH, 2020. URL:[Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of 2-Amino-3-bromo-9-fluorenone

Foreword: The Imperative of Thermal Stability in Advanced Material and Pharmaceutical Development

In the realm of materials science and pharmaceutical development, the intrinsic properties of a molecule dictate its potential for real-world applications. Among these, thermal stability is a critical parameter that can determine the success or failure of a promising compound. For novel molecules like 2-Amino-3-bromo-9-fluorenone, a derivative of the versatile fluorenone core, understanding its behavior under thermal stress is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermal stability of 2-Amino-3-bromo-9-fluorenone. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer insights into the interpretation of thermal analysis data. This document is designed not as a rigid set of instructions, but as a strategic guide to empower you to conduct a thorough and scientifically sound investigation.

The Molecule of Interest: 2-Amino-3-bromo-9-fluorenone

2-Amino-3-bromo-9-fluorenone is a substituted aromatic ketone. The fluorenone core is a well-established building block in the synthesis of a wide range of organic materials, including polymers, dyes, and pharmaceuticals. The introduction of an amino (-NH2) group and a bromine (-Br) atom at the 2 and 3 positions, respectively, is expected to significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its thermal stability.

The amino group, a strong electron-donating group, can participate in hydrogen bonding, which may increase the energy required to break the crystal lattice, potentially leading to a higher melting point and enhanced thermal stability. Conversely, the bulky and electronegative bromine atom can introduce steric hindrance and alter the electronic distribution within the molecule, which could also impact its decomposition pathway. Given that various fluorenone derivatives exhibit good thermal stability, with some being stable at temperatures exceeding 290°C, a systematic investigation into 2-Amino-3-bromo-9-fluorenone is well-justified.[1]

Foundational Knowledge: Synthesis and Purity Assessment

Before any thermal analysis, the purity of the sample must be unequivocally established. Impurities can act as catalysts for decomposition or introduce thermal events that are not representative of the pure compound.

A Plausible Synthetic Approach

While multiple synthetic routes to substituted fluorenones exist, a common strategy involves the functionalization of a pre-existing fluorenone core. One could envision the synthesis of 2-Amino-3-bromo-9-fluorenone starting from 2-amino-9-fluorenone, followed by a regioselective bromination. The choice of brominating agent and reaction conditions would be critical to ensure the desired substitution pattern.

Essential Characterization Techniques

A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized 2-Amino-3-bromo-9-fluorenone:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the substituents.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and amino (N-H) stretches.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Elemental Analysis: To provide the percentage composition of carbon, hydrogen, nitrogen, and bromine, which should match the theoretical values for the pure compound.

Only after a sample has been rigorously characterized and deemed to be of high purity should it be subjected to thermal analysis.

Core Methodologies for Thermal Stability Assessment

The two primary techniques for evaluating the thermal stability of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about the material's response to a controlled temperature program.

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the decomposition temperature of a material.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A clean, empty platinum or alumina pan is tared.

-

Sample Preparation: Accurately weigh 5-10 mg of the high-purity 2-Amino-3-bromo-9-fluorenone into the tared TGA pan.

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Set the temperature program: Equilibrate at a low temperature (e.g., 30°C) for 5 minutes, then ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 600°C).

-

-

Data Acquisition and Analysis:

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The onset temperature of decomposition (T_onset) is determined by the intersection of the baseline tangent with the tangent of the steepest mass loss. The decomposition temperature (T_d) is often reported as the temperature at which 5% mass loss occurs.

-

The TGA thermogram provides a clear picture of the thermal degradation process. A sharp, single-step mass loss suggests a clean decomposition, while a multi-step process may indicate the presence of intermediates or different decomposition pathways. The residual mass at the end of the experiment can provide clues about the nature of the final decomposition products. For fluorenone-based semiconductors, decomposition temperatures have been observed in the range of 260 to 360 °C, often occurring in several steps related to the elimination of substituents.[2]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5] It is used to determine the melting point, glass transitions, and the enthalpy of these transitions, as well as to detect exothermic decomposition events.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the high-purity 2-Amino-3-bromo-9-fluorenone into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Experimental Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program: Equilibrate at a low temperature (e.g., 30°C), then ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature that encompasses the expected melting and decomposition events.

-

-

Data Acquisition and Analysis:

-

Record the differential heat flow as a function of temperature.